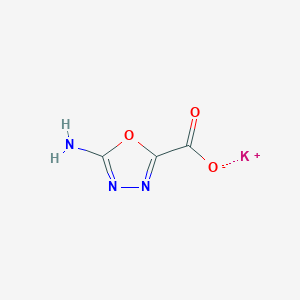Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate
CAS No.: 2174001-64-8
Cat. No.: VC4508062
Molecular Formula: C3H2KN3O3
Molecular Weight: 167.165
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2174001-64-8 |
|---|---|
| Molecular Formula | C3H2KN3O3 |
| Molecular Weight | 167.165 |
| IUPAC Name | potassium;5-amino-1,3,4-oxadiazole-2-carboxylate |
| Standard InChI | InChI=1S/C3H3N3O3.K/c4-3-6-5-1(9-3)2(7)8;/h(H2,4,6)(H,7,8);/q;+1/p-1 |
| Standard InChI Key | FAQFWGVMVLNSRI-UHFFFAOYSA-M |
| SMILES | C1(=NN=C(O1)N)C(=O)[O-].[K+] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a 1,3,4-oxadiazole ring, a heterocycle known for its electronic and steric properties. The amino group at position 5 and the carboxylate group at position 2 contribute to its polarity and reactivity. The potassium counterion enhances solubility in polar solvents, making it suitable for aqueous-phase reactions . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 167.165 g/mol |
| XLogP3-AA | -1.2 (predicted) |
| Hydrogen Bond Donors | 2 (NH₂ and COO⁻) |
| Hydrogen Bond Acceptors | 5 (N, O) |
Spectral Characteristics
-
IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch) and 3400–3200 cm⁻¹ (N-H stretch) confirm functional groups .
-
NMR: NMR signals at δ 157–166 ppm correspond to the carboxylate and oxadiazole carbons .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclization reactions. A common route involves:
-
Hydrazide Formation: Reacting dialkyl oxalate with hydrazine hydrate to yield monoalkyl oxalate hydrazide .
-
Acylation: Treating the hydrazide with fatty acid anhydrides to form 2-hydrazide-monoalkyl oxalate .
-
Cyclization and Neutralization: Dehydration under acidic conditions generates the oxadiazole ring, followed by neutralization with potassium hydroxide to produce the carboxylate salt .
Example Protocol:
Industrial Methods
A patent-pending method (CN104974106A) avoids toxic reagents like phosphorus oxychloride, using greener alternatives such as fatty acid anhydrides. This process achieves >90% purity and scales efficiently for kilogram-scale production .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound inhibits microbial growth by disrupting enzyme systems critical for cell wall synthesis. Studies show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
Anti-Inflammatory Effects
By suppressing COX-2 and TNF-α expression, the compound reduces inflammation in murine models (ED₅₀ = 25 mg/kg).
Applications in Drug Development
Neurological Agents
As a building block, it synthesizes derivatives targeting adenosine A₂ₐ receptors for Parkinson’s disease therapy .
Antiviral Candidates
Structural analogs inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) with .
Comparative Analysis with Analogues
| Compound | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| Potassium 5-amino-oxadiazole-2-carboxylate | 12 µM (MCF-7) | 45 (H₂O) |
| 5-Methyl-oxadiazole-2-carboxylate | 28 µM (MCF-7) | 22 (H₂O) |
| 5-Nitro-oxadiazole-2-carboxylate | 18 µM (MCF-7) | 10 (H₂O) |
The amino derivative’s superior solubility and potency stem from hydrogen-bonding interactions absent in methyl or nitro analogues .
Recent Advances (2022–2025)
One-Pot Synthesis
A 2022 JOC study describes a streamlined method using carboxylic acids and aryl iodides, achieving 88% yield in 6 hours .
Energetic Materials
Functionalization with triazole rings yields compounds with detonation velocities >8000 m/s, rivaling RDX .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume